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Compound of Interest

Compound Name: Omphalotin A

Cat. No.: B12363023

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Omphalotin A is a cyclic dodecapeptide with potent nematicidal activity, originally isolated from
the mushroom Omphalotus olearius. Its unique structure, featuring multiple backbone N-
methylations, contributes to its high stability and biological activity, making it a promising
candidate for the development of novel anthelmintic drugs. The ribosomal synthesis of
Omphalotin A, governed by a compact biosynthetic gene cluster, presents an attractive
opportunity for heterologous expression and yield optimization through metabolic engineering.
This document provides detailed protocols and application notes for engineering the
Omphalotin A biosynthetic pathway in the yeast Pichia pastoris, a well-established host for
recombinant protein production, to achieve increased yields.

Data Presentation
Table 1: Reported Yields of Omphalotin A and its
Analogs in Engineered Pichia pastoris
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Note: Specific quantitative yields are often reported qualitatively in the literature. The table
reflects the available information.

Experimental Protocols

Cloning of the Omphalotin A Biosynthetic Genes
(ophMA and ophP)

This protocol describes the cloning of the ophMA and ophP genes into Pichia pastoris
expression vectors. The ophMA gene encodes the precursor peptide and methyltransferase,
while ophP encodes the macrocyclase.

Materials:
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e CDNA from Omphalotus olearius

» High-fidelity DNA polymerase

e PCR primers for ophMA and ophP (with appropriate restriction sites)

e pPICZA and pPIC3.5K expression vectors (or other suitable Pichia vectors)
e Restriction enzymes (e.g., EcoRlI, Notl, BamHI, Spel)

e T4 DNA Ligase

e Chemically competent E. coli (e.g., DH5q)

o LB agar plates with appropriate antibiotics (e.g., Zeocin™, Ampicillin)

e Plasmid purification kit

Protocol:

o Gene Amplification: Amplify the coding sequences of ophMA and ophP from O. olearius
cDNA using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate
restriction sites for cloning into the chosen expression vectors (e.g., pPICZA for ophMA and
pPIC3.5K for ophP).

e Vector and Insert Digestion: Digest both the amplified PCR products and the expression
vectors with the corresponding restriction enzymes.

 Ligation: Ligate the digested ophMA insert into the linearized pPICZA vector and the
digested ophP insert into the linearized pPIC3.5K vector using T4 DNA Ligase.

e Transformation into E. coli: Transform the ligation mixtures into competent E. coli cells and
select for positive clones on LB agar plates containing the appropriate antibiotic.

o Plasmid Verification: Isolate plasmid DNA from positive colonies and verify the correct
insertion of ophMA and ophP by restriction digestion and Sanger sequencing.

Heterologous Expression in Pichia pastoris
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This protocol details the transformation of the expression vectors into P. pastoris and the
selection of recombinant clones.

Materials:

Validated pPICZA-ophMA and pPIC3.5K-ophP plasmids

Pichia pastoris strain GS115

YPD medium

Electroporator and cuvettes

Ice-cold 1 M Sorbitol

YPDS plates with Zeocin™ (for pPICZA) and G418 (if pPIC3.5K carries the kanMX marker)
Protocol:

e Plasmid Linearization: Linearize the pPICZA-ophMA and pPIC3.5K-ophP plasmids with a
suitable restriction enzyme (e.g., Sacl or Sall) to promote integration into the P. pastoris
genome.

o Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.

o Transformation: Co-transform the linearized pPICZA-ophMA and pPIC3.5K-ophP plasmids
into the competent P. pastoris cells by electroporation.

» Selection of Transformants: Plate the transformed cells onto YPDS plates containing the
appropriate selection agents (e.g., Zeocin™ and G418) to select for colonies that have
integrated both plasmids.

o Screening for High-Yielding Clones: Screen individual colonies for Omphalotin A production
by small-scale cultivation and analysis as described in the following protocols.

Fermentation for Omphalotin A Production
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This protocol outlines the cultivation of recombinant P. pastoris for the production of

Omphalotin A in a shake flask format. For higher yields, this process can be scaled up to a

bioreactor with optimized feeding strategies.

Materials:

Recombinant P. pastoris clone

BMGY (Buffered Glycerol-complex Medium)

BMMY (Buffered Methanol-complex Medium)

Sterile shake flasks

Protocol:

Inoculum Preparation: Inoculate a single colony of the recombinant P. pastoris strain into 10
mL of BMGY medium and grow at 30°C with vigorous shaking (250-300 rpm) for 16-18 hours
until the culture is dense.

Biomass Generation: Use the inoculum to start a larger culture in BMGY medium (e.g., 100
mL in a 1 L flask) and grow at 30°C with shaking until the OD600 reaches 2-6.

Induction of Expression: Pellet the cells by centrifugation and resuspend the cell pellet in
BMMY medium to the original culture volume to induce gene expression from the AOX1
promoter.

Methanol Feeding: Continue to incubate the culture at 30°C with vigorous shaking. To
maintain induction, add methanol to a final concentration of 0.5% every 24 hours.

Cultivation: Continue the cultivation for 72 hours. Harvest the cells by centrifugation for
subsequent extraction of Omphalotin A.

Optimization of Fermentation Parameters: To further increase the yield of Omphalotin A, the

following parameters can be optimized in a bioreactor setting:

pH: Maintain the pH of the culture medium between 5.0 and 6.0.
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o Temperature: While 30°C is standard, lowering the temperature to 20-25°C during the
induction phase can sometimes improve protein folding and yield.

» Dissolved Oxygen (DO): Maintain DO levels above 20% by controlling the agitation and
aeration rates.

» Methanol Feed Strategy: Implement a fed-batch strategy with a controlled methanol feed to
avoid toxic accumulation while ensuring continuous induction.

Extraction and Quantification of Omphalotin A

This protocol describes the extraction of Omphalotin A from P. pastoris cells and its
quantification using LC-MS/MS.

Materials:

o Cell pellet from fermentation

e Glass beads (0.5 mm)

 Lysis buffer (e.g., PBS with protease inhibitors)
o Ethyl acetate

o Methanol (LC-MS grade)

o Water with 0.1% formic acid (LC-MS grade)
 Acetonitrile with 0.1% formic acid (LC-MS grade)
e Omphalotin A standard

e LC-MS/MS system

Protocol:

o Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass
beads.
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o Extraction: Add an equal volume of ethyl acetate to the cell lysate, vortex vigorously, and
centrifuge to separate the phases.

o Sample Preparation: Carefully collect the upper ethyl acetate phase and evaporate it to
dryness under a stream of nitrogen or in a vacuum concentrator.

e Reconstitution: Reconstitute the dried extract in a known volume of methanol for LC-MS/MS
analysis.

e LC-MS/MS Analysis:
o Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 pm).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Develop a suitable gradient to separate Omphalotin A from other metabolites
(e.g., a linear gradient from 5% to 95% B over 10 minutes).

o Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use Multiple
Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion
transitions for Omphalotin A.

o Quantification: Generate a standard curve using a serial dilution of the Omphalotin A
standard. Quantify the amount of Omphalotin A in the samples by comparing their peak
areas to the standard curve.

Visualizations
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Caption: The biosynthetic pathway of Omphalotin A.

Experimental Workflow for Omphalotin A Production

1. Gene Cloning
(ophMA and ophP into Pichia vectors)

.

2. P. pastoris Transformation
(Co-transformation and selection)

.

3. Fermentation
(Biomass generation and induction)

.

4. Extraction
(Cell lysis and solvent extraction)

.

5. LC-MS/MS Analysis
(Quantification of Omphalotin A)
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Caption: Workflow for engineering and producing Omphalotin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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